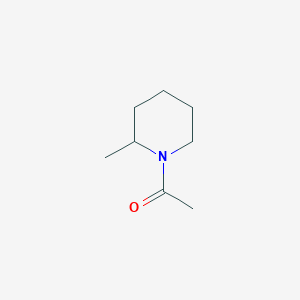

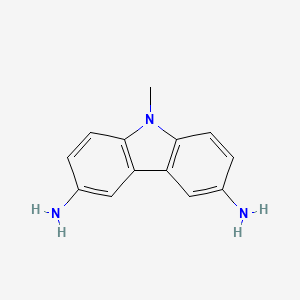

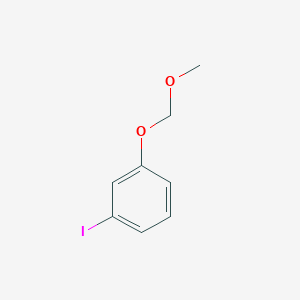

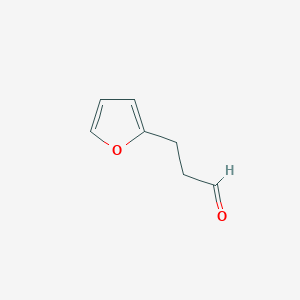

![molecular formula C10H15N3O B3352369 1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine CAS No. 473733-94-7](/img/structure/B3352369.png)

1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine

説明

“1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine” is a compound that contains a piperazine ring attached to a carbonyl group, which is further attached to a 1-methyl-1H-pyrrol-2-yl group . The molecular formula of this compound is C10H15N3O .

Synthesis Analysis

The synthesis of pyrrole derivatives, such as “this compound”, can be achieved through various methods. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .Molecular Structure Analysis

The molecular structure of “this compound” can be determined using single crystal X-ray diffraction . The compound crystallizes with one molecule in the asymmetric unit . The hydrogen bonds formed in their crystal structures adopt different H-bond motifs .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. For instance, the compound can participate in hydrogen bonding in its crystal structures . The single point calculations at a ωB97XD/6-311++G (d,p) level of theory indicate that systems with N-H⋯O bonds have greater interaction energies (are more stable) compared with systems featuring C-H⋯O/Cl bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its molecular weight is 193.25 . Further properties could be determined using techniques such as gas chromatography .科学的研究の応用

Arylpiperazine Derivatives in Pharmacology

Arylpiperazine derivatives, like the one , have been extensively studied for their pharmacological applications. These compounds have reached clinical application stages for treating conditions such as depression, psychosis, or anxiety. Arylpiperazines like buspirone, nefazodone, and trazodone undergo extensive metabolism, including N-dealkylation to form 1-aryl-piperazines. These metabolites have various serotonin receptor-related effects and show extensive distribution in tissues, including the brain, which is the target site for most arylpiperazine derivatives (Caccia, 2007).

Piperazine as a Medicinally Important Scaffold

Piperazine itself is a versatile scaffold in medicinal chemistry, forming the core of numerous drugs with a wide range of pharmacological activities. Its utility spans across different therapeutic areas, including anti-mycobacterial compounds against Mycobacterium tuberculosis, highlighting its importance in developing new treatments against diseases like tuberculosis (Girase et al., 2020).

Development of Antidepressants

The presence of a piperazine substructure is a common feature among many marketed antidepressants. The piperazine moiety plays a significant role in the design and development of novel antidepressants due to its favorable CNS pharmacokinetic profile, suggesting its importance in the rational design of CNS-acting drugs (Kumar et al., 2021).

Piperazine Derivatives in Antianginal Therapy

Piperazine derivatives, such as Ranolazine, have shown efficacy in chronic stable angina pectoris without major effects on blood pressure or heart rate, indicating their potential in cardiovascular therapy. The unique mechanism of action of such compounds, focusing on metabolic modulation rather than hemodynamics, offers a novel approach to angina treatment (Siddiqui & Keam, 2006).

特性

IUPAC Name |

(1-methylpyrrol-2-yl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-12-6-2-3-9(12)10(14)13-7-4-11-5-8-13/h2-3,6,11H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSCVYQDGZJOEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

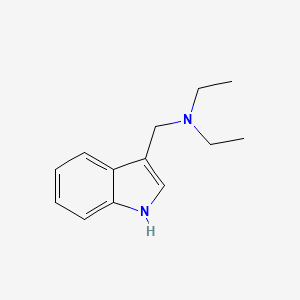

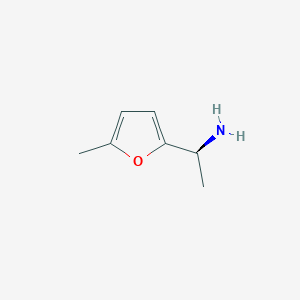

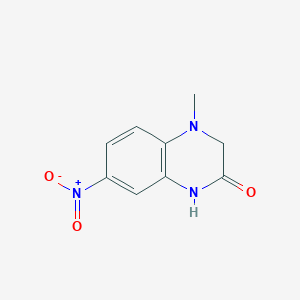

![N'-[(3,4-difluorophenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B3352299.png)